molecular formula C8H3BrClFN2 B1398789 6-Bromo-2-chloro-5-fluoroquinazoline CAS No. 1036756-07-6

6-Bromo-2-chloro-5-fluoroquinazoline

Cat. No. B1398789
CAS RN: 1036756-07-6
M. Wt: 261.48 g/mol
InChI Key: XCNARNYXKIGAJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “6-Bromo-2-chloro-5-fluoroquinazoline” involves a reaction with hydrogen chloride in 1,4-dioxane and 1-methyl-pyrrolidin-2-one at 100°C for 24 hours . Another method involves the reaction of 6-bromo-5-fluoroquinazolin-2-ol with phosphoryl trichloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H3BrClFN2 . The molecular weight is 261.48 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 261.48 . The compound is stored in a dark place, under an inert atmosphere, at room temperature . The boiling point is not available .

Scientific Research Applications

Synthesis and Optimization

  • The synthesis of quinazoline derivatives, including those related to 6-Bromo-2-chloro-5-fluoroquinazoline, has been optimized for medicinal chemistry applications. For example, the telescoping process has been introduced to improve the synthesis of key intermediates, significantly reducing isolation processes and increasing total yield, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Antimicrobial and Antimalarial Agents

  • Derivatives of this compound have been synthesized and shown to exhibit antimicrobial and antimalarial activities. These findings highlight the potential of quinazoline derivatives in the development of new therapeutic agents (Parthasaradhi et al., 2015).

Crystal Structure and Molecular Interactions

  • The crystal structure and molecular interactions of novel quinazolin-4(3H)-one derivatives have been analyzed, revealing specific hydrogen and π-stacking interactions. This information is vital for understanding the compound's properties and interactions at the molecular level (Ouerghi et al., 2021).

In Vitro Cytotoxicity and Molecular Docking

  • Some derivatives have been evaluated for in vitro cytotoxicity against cancer cells and potential inhibition of epidermal growth factor receptor tyrosine kinase (EGFR-TK), suggesting their utility in cancer research and therapy (Mphahlele et al., 2017).

Synthesis Routes and Chemical Properties

  • Various synthesis routes have been explored to create quinazoline derivatives, contributing to a deeper understanding of their chemical properties and potential applications in creating new compounds with desired biological activities (Wlodarczyk et al., 2011).

Safety and Hazards

“6-Bromo-2-chloro-5-fluoroquinazoline” is classified as a hazardous substance . It has hazard statements H301, H311, H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Molecular Mechanism

At the molecular level, 6-Bromo-2-chloro-5-fluoroquinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular responses . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can induce significant changes in liver and kidney function, indicating potential toxicity . Threshold effects are also observed, where a specific dosage is required to achieve the desired biological response.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it can be transported into the nucleus, where it interacts with DNA and other nuclear proteins, affecting gene expression and cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it interacts with mitochondrial proteins, influencing cellular energy production and apoptosis.

properties

IUPAC Name

6-bromo-2-chloro-5-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-5-1-2-6-4(7(5)11)3-12-8(10)13-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNARNYXKIGAJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 6-bromo-5-fluoroquinazolin-2-ol (3.0 g, 12.34 mmol) in phosphoryl trichloride (10 mL) was refluxed at 135° C. for 5 hours. Most of phosphoryl trichloride was removed under reduced pressure, and the residue was dropwise added to ice water (200 mL). The resulting precipitate was collected via filtration as a yellow solid (3.1 g, 96%). MS (ES+) C8H3BrClFN2 requires: 260, found: 261, 263 [M+H]+.
Quantity
3 g
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Quantity
10 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

6-bromo-2-chloro-5-fluoro-quinazoline is prepared analogously to WO 2007/117607 or to the above-mentioned synthesis of 6-bromo-2-chloro-8-methoxy-quinazoline starting from 2-amino-5-bromo-6-fluoro-benzonitrile.
Quantity
0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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